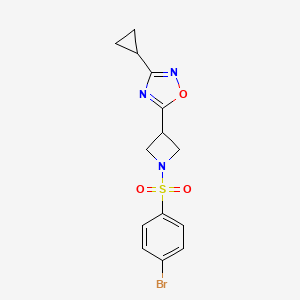
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H14BrN3O3S and its molecular weight is 384.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS Number: 1351599-03-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrN3O3S with a molecular weight of 384.25 g/mol. The compound features a sulfonamide group linked to an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1351599-03-5 |
| Molecular Formula | C₁₄H₁₄BrN₃O₃S |
| Molecular Weight | 384.25 g/mol |
Biological Activity Overview
The biological activity of compounds containing the oxadiazole ring has been widely studied. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various pharmacological effects including:
- Antimicrobial Activity : Compounds with the oxadiazole scaffold have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .
- Anticancer Potential : The cytotoxicity of oxadiazole derivatives against cancer cell lines has been reported. For example, specific derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interaction with estrogen receptors .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Induction of Apoptosis : Several studies have indicated that these compounds can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways .
- Antioxidant Activity : Some oxadiazole compounds exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.
Case Studies
Several studies highlight the biological efficacy of similar oxadiazole compounds:
- A study on 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed significant cytotoxic effects against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction confirmed through ELISA assays for DNA fragmentation .
- Another investigation into the antimicrobial properties of oxadiazoles demonstrated strong activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Eigenschaften
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-3-5-12(6-4-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-1-2-9/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAKWRNXLWELTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














